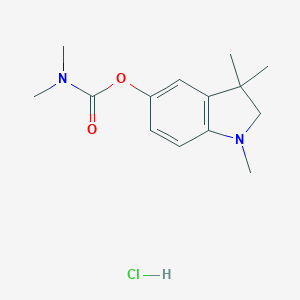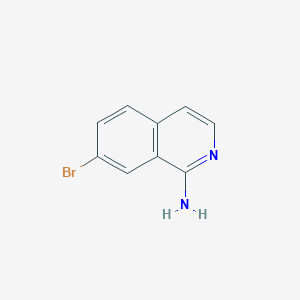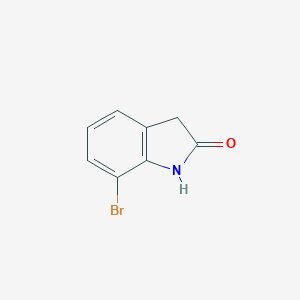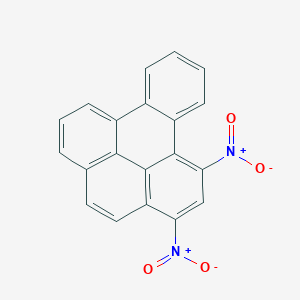
カリウム (Z)-3-シアノ-3-(チオフェン-2-イル)アクリレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is an organic compound that features a cyano group and a thiophene ring
科学的研究の応用
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
作用機序
Target of Action
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is a complex compound with potential biological activity. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene-based compounds can interact with various biological targets, leading to a range of effects . The cyanoacetylation of amines has also been noted for its role in the formation of biologically active compounds .
Biochemical Pathways
It’s known that thiophene-based compounds can affect a variety of biochemical pathways . For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as novel PI3Kα/mTOR dual inhibitors for cancer therapy .
Pharmacokinetics
The synthesis of related compounds has been described . These processes can significantly impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to possess significant antioxidant and antimicrobial properties .
Action Environment
The synthesis and reactivity of related compounds have been studied under various conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate typically involves the reaction of thiophene derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
類似化合物との比較
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the cyano group.
3-Cyano-2-thiophenecarboxaldehyde: Contains both the cyano group and thiophene ring but differs in the functional groups attached.
Uniqueness: Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is unique due to its combination of a cyano group and a thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity .
特性
IUPAC Name |
potassium;(Z)-3-cyano-3-thiophen-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1/b6-4-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQSCGRDQRRBAX-YHSAGPEESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C\C(=O)[O-])/C#N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)




![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)





